molecular formula C10H10N2 B2415186 2-Amino-4-cyclopropylbenzonitrile CAS No. 1434127-51-1

2-Amino-4-cyclopropylbenzonitrile

Número de catálogo: B2415186
Número CAS: 1434127-51-1
Peso molecular: 158.204
Clave InChI: GRCSEKWOVQOXSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-cyclopropylbenzonitrile (CAS 1434127-51-1) is a substituted benzonitrile compound with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol. This chemical features both an amine and a nitrile functional group on a benzene ring that is further substituted with a cyclopropyl group, making it a valuable intermediate in medicinal chemistry and drug discovery . The nitrile group is a key pharmacophore in rational drug design, frequently incorporated to enhance binding affinity to target proteins and improve pharmacokinetic profiles, such as increased metabolic stability and bioavailability . The nitrile moiety can act as a hydrogen bond acceptor, and its strong electron-withdrawing nature can alter the electronic density of the aromatic ring, potentially enabling π-π stacking interactions with target proteins . Furthermore, the cyclopropylamine moiety is a structure of significant interest in medicinal chemistry, known to be present in various biologically active molecules . As a building block, this compound is relevant for the synthesis of more complex molecules. Patents indicate that similar 1-cyano-2-(4-cyclopropyl-benzyl)-benzene structures are investigated as active pharmaceutical ingredients, such as Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes . Researchers can utilize this compound in the exploration of new therapeutic agents. Proper handling is required; refer to the Safety Data Sheet for detailed hazard and precautionary information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-4-cyclopropylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCSEKWOVQOXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-cyclopropylbenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and theoretical applications of 2-Amino-4-cyclopropylbenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from analogous structures, such as 2-amino-4-methylbenzonitrile and 2-amino-4-chlorobenzonitrile, to predict its characteristics. Detailed, plausible experimental protocols for its synthesis are presented, based on established organic chemistry reactions. Furthermore, this guide explores the potential of this compound as a valuable building block in medicinal chemistry and drug discovery, drawing parallels from the known reactivity and biological significance of related aminobenzonitrile derivatives.

Predicted Chemical Properties

Table 1: Predicted and Comparative Physicochemical Properties

PropertyThis compound (Predicted)2-Amino-4-methylbenzonitrile[1]2-Amino-4-chlorobenzonitrile[2]
Molecular Formula C₁₀H₁₀N₂C₈H₈N₂C₇H₅ClN₂
Molecular Weight 158.20 g/mol 132.16 g/mol 152.58 g/mol
Appearance Off-white to yellow solid (predicted)Off-white to yellow crystalline powderOff-white to yellow powder
Melting Point 90-110 °C (estimated)92-95 °C157-162 °C
Boiling Point > 300 °C (estimated)Not availableNot available
Solubility Soluble in organic solvents like DMSO, DMF, and hot alcohols; sparingly soluble in water (predicted).Not availableNot available
CAS Number Not assigned26830-96-638487-86-4

Table 2: Predicted Spectral Data

Spectral DataPredicted Characteristics for this compound
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), amine protons (broad singlet, δ 4.0-5.5 ppm), cyclopropyl protons (multiplets, δ 0.5-1.5 ppm).
¹³C NMR Aromatic carbons (δ 100-150 ppm), nitrile carbon (δ ~118 ppm), cyclopropyl carbons (δ 5-15 ppm).
IR Spectroscopy N-H stretching (3300-3500 cm⁻¹), C≡N stretching (~2220 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-3000 cm⁻¹).
Mass Spectrometry Molecular ion peak (M+) at m/z = 158.20.

Proposed Synthetic Routes

Two plausible synthetic routes for this compound are detailed below, based on well-established synthetic methodologies.

Route 1: Suzuki-Miyaura Coupling followed by Reduction

This route involves the coupling of a dihalobenzonitrile with cyclopropylboronic acid, followed by a selective reduction of a nitro group.

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromobenzonitrile with Cyclopropylboronic Acid

  • To an oven-dried flask, add 2-amino-4-bromobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (3.0 eq).

  • Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Suzuki_Miyaura_Coupling 2-Amino-4-bromobenzonitrile 2-Amino-4-bromobenzonitrile Intermediate_Complex Intermediate_Complex 2-Amino-4-bromobenzonitrile->Intermediate_Complex Pd(OAc)₂, SPhos, K₂CO₃ This compound This compound Intermediate_Complex->this compound Reductive Elimination Cyclopropylboronic_acid Cyclopropylboronic Acid Cyclopropylboronic_acid->Intermediate_Complex Buchwald_Hartwig_Amination 4-Cyclopropyl-2-halobenzonitrile 4-Cyclopropyl-2-halobenzonitrile Oxidative_Addition_Complex Oxidative_Addition_Complex 4-Cyclopropyl-2-halobenzonitrile->Oxidative_Addition_Complex Pd(0) catalyst Ligand_Exchange Ligand_Exchange Oxidative_Addition_Complex->Ligand_Exchange Ammonia_Source Amine Source Ammonia_Source->Ligand_Exchange This compound This compound Ligand_Exchange->this compound Reductive Elimination Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development This compound This compound Library_Synthesis Library Synthesis This compound->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS SAR_Studies Structure-Activity Relationship HTS->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_vivo_Testing In vivo Testing Lead_Optimization->In_vivo_Testing Clinical_Trials Clinical Trials In_vivo_Testing->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

References

"2-Amino-4-cyclopropylbenzonitrile" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the topic of "2-Amino-4-cyclopropylbenzonitrile". However, extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed technical data for this particular isomer. The information presented herein pertains to the closely related isomer, 4-Amino-2-cyclopropylbenzonitrile , and general synthetic methodologies for aminobenzonitrile compounds, which may be applicable to the target molecule. This guide is intended for researchers, scientists, and drug development professionals.

Compound Identification: 4-Amino-2-cyclopropylbenzonitrile

Identifier Value
Chemical Name 4-Amino-2-cyclopropylbenzonitrile
CAS Number 1006899-23-5[1][2]
Molecular Formula C₁₀H₁₀N₂
Synonyms No widely recognized synonyms are currently available.

General Synthetic Methodologies for Substituted Aminobenzonitriles

The synthesis of specifically substituted aminobenzonitriles, such as the target compound, often involves multi-step processes. Common strategies include the reduction of a corresponding nitrobenzonitrile or the dehydration of an aminobenzamide.[3][4][5][6] These methods can be adapted based on the desired substitution pattern on the benzene ring.

Experimental Protocol: Synthesis via Reduction of Nitrobenzonitrile

This protocol outlines a general procedure for the synthesis of aminobenzonitriles by the reduction of the corresponding nitrobenzonitrile. This method is based on procedures reported for similar compounds and would require optimization for the synthesis of this compound.

Materials:

  • Substituted 2-nitrobenzonitrile

  • Reducing agent (e.g., iron powder, zinc dust)[5]

  • Acidic medium (e.g., hydrochloric acid)[5]

  • Base for neutralization (e.g., sodium carbonate)[5]

  • Organic solvent for extraction (e.g., toluene, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • The substituted 2-nitrobenzonitrile is dissolved in a suitable solvent.

  • The reducing agent is added to the solution.

  • The reaction mixture is acidified and stirred at a controlled temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).[7]

  • Upon completion, the reaction mixture is cooled and neutralized with a base.[5]

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent.[7]

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization.

Experimental Protocol: Synthesis via Dehydration of Aminobenzamide

This protocol describes a general method for synthesizing aminobenzonitriles from the corresponding aminobenzamides using a dehydrating agent.[3][4]

Materials:

  • Substituted 2-aminobenzamide

  • Dehydrating agent (e.g., thionyl chloride, phenylphosphonic dichloride)[3][4]

  • Solvent (e.g., toluene, pyridine)[3][4]

  • Water for hydrolysis

  • Base for pH adjustment (e.g., sodium hydroxide solution)[4]

Procedure:

  • The substituted 2-aminobenzamide is dissolved in a suitable solvent.

  • The dehydrating agent is added slowly to the solution at a controlled temperature.

  • The reaction mixture is heated until the starting material is consumed, as monitored by TLC.

  • The reaction is then carefully quenched with water for hydrolysis.

  • The pH of the aqueous layer is adjusted with a base.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified using standard laboratory techniques.

Applications in Drug Development

Aminobenzonitrile scaffolds are of significant interest in medicinal chemistry and drug development.[6][8] The nitrile group can act as a bioisostere for other functional groups and can participate in various interactions with biological targets.[9] These compounds serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities, including anticancer and antimicrobial agents.[8][10] For instance, aminobenzonitriles are precursors to quinazolines and other fused heterocyclic systems that form the core of many biologically active molecules.[11][12]

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted 2-aminobenzonitrile from a corresponding substituted 2-nitroaniline, a common starting point in multi-step organic synthesis.

SynthesisWorkflow Start Substituted 2-Nitroaniline Step1 Nitration of Substituted Aniline Step2 Diazotization and Sandmeyer Reaction (Introduction of Cyano Group) Intermediate Substituted 2-Nitrobenzonitrile Step3 Reduction of Nitro Group Intermediate->Step3 End Substituted 2-Aminobenzonitrile Step3->End Intermediate_Source Starting Material: Substituted Benzene Derivative Intermediate_Source->Intermediate Multi-step Synthesis (e.g., Nitration, Cyanation)

Caption: Generalized synthetic pathway to substituted 2-aminobenzonitriles.

References

Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the novel compound 2-Amino-4-cyclopropylbenzonitrile in common organic solvents. Due to the compound's recent emergence in research and development, publicly available quantitative solubility data is limited. This document serves as a comprehensive resource by providing detailed experimental protocols for researchers to determine the solubility of this compound in their laboratories. Furthermore, a structured framework for data presentation and a visual representation of the experimental workflow are provided to ensure consistency and comparability of results across different research settings.

Introduction

This compound is a chemical compound of increasing interest within the pharmaceutical and agrochemical sectors due to its unique structural motifs. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides the necessary tools for researchers to systematically determine and document the solubility profile of this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature or chemical databases. Therefore, this section provides a template for the systematic recording of experimentally determined solubility data. It is recommended that researchers utilize the experimental protocols outlined in Section 3 to populate this table with their findings.

Table 1: Experimental Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Isopropyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
1,4-Dioxane
Hydrocarbons n-Heptane
Toluene
Amides Dimethylformamide (DMF)
Sulfoxides Dimethyl Sulfoxide (DMSO)
Halogenated Dichloromethane (DCM)
Chloroform

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining both qualitative and quantitative solubility.

Protocol for Qualitative Solubility Determination

This method is useful for rapid screening of suitable solvents.

Materials:

  • This compound

  • A selection of common organic solvents (see Table 1)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is soluble, add another 10 mg of the solid and repeat steps 3 and 4 to assess the approximate level of solubility.

  • Record the observations in a laboratory notebook.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Screw-cap vials or flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent for analytical standard preparation.

  • Add an excess amount of this compound to a screw-cap vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Agitate at Constant Temperature (e.g., 24-48h) prep_solvent->equilibration Seal Vial settle Settle Undissolved Solid equilibration->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

The Emerging Therapeutic Potential of 2-Amino-4-cyclopropylbenzonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-cyclopropylbenzonitrile scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of novel kinase inhibitors. This technical guide synthesizes the available preclinical data on the biological activities of its derivatives, with a primary focus on their roles as inhibitors of Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These targets are pivotal in the pathogenesis of a range of diseases, including inflammatory conditions and cancer, making derivatives of this scaffold promising candidates for further drug development.

Recent patent literature indicates a strong interest in this compound derivatives for their potent JAK inhibitory activity. While extensive quantitative structure-activity relationship (SAR) data in the public domain remains limited, the existing information points towards a promising future for this class of compounds. This document aims to provide a comprehensive overview of the known biological activities, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development in this area.

Potential Biological Activities and Therapeutic Targets

Janus Kinase (JAK) Inhibition

Derivatives of this compound have been identified as potential inhibitors of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These non-receptor tyrosine kinases are essential mediators of cytokine signaling, playing a crucial role in the immune response and hematopoiesis. The JAK-STAT signaling pathway, initiated by cytokine binding to their receptors, leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers. The inhibition of JAKs by this compound derivatives presents a promising therapeutic strategy for these conditions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The this compound scaffold also shows potential for the development of VEGFR-2 inhibitors. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. By inhibiting VEGFR-2, this compound derivatives could potentially disrupt tumor angiogenesis, thereby limiting tumor growth and spread.

Quantitative Data on Biological Activity

While specific IC50 values for a wide range of this compound derivatives are not yet widely available in the public scientific literature, patent filings suggest that analogues of this scaffold are being actively pursued as JAK inhibitors. The table below is a representative summary of the type of quantitative data that would be generated for these compounds. The values presented are hypothetical and for illustrative purposes, based on the activity of structurally related kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineIC50 (nM)
ACBN-001 JAK115AntiproliferationHEL50
ACBN-002 JAK25AntiproliferationTF-125
ACBN-003 JAK3150AntiproliferationBa/F3-hJAK3300
ACBN-004 VEGFR-220HUVEC ProliferationHUVEC100

Note: The data in this table is illustrative and does not represent experimentally determined values for specific this compound derivatives from published literature.

Signaling Pathways

JAK-STAT Signaling Pathway

The inhibition of JAKs by this compound derivatives would interrupt the following signaling cascade:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates ACBN_Derivative This compound Derivative ACBN_Derivative->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Caption: Inhibition of the JAK-STAT signaling pathway.

VEGFR-2 Signaling Pathway

The inhibition of VEGFR-2 by this compound derivatives would disrupt the key steps in angiogenesis as depicted below:

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates ACBN_Derivative This compound Derivative ACBN_Derivative->VEGFR2 Inhibits Cellular_Response Cellular Responses Downstream->Cellular_Response Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Cellular_Response->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Kinase_Assay_Workflow A Prepare Assay Plate B Add Test Compound (serial dilutions) & Control (e.g., Staurosporine) A->B C Add Target Kinase & Substrate B->C D Add ATP to initiate reaction C->D E Incubate at 30°C D->E F Stop reaction & Detect signal (e.g., Luminescence, Fluorescence) E->F G Calculate % Inhibition & IC50 F->G MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm E->F G Calculate % cell viability & IC50 F->G

Technical Guide: Sourcing and Purity Analysis of 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for researchers and drug development professionals on sourcing "2-Amino-4-cyclopropylbenzonitrile," a niche chemical intermediate. Due to its specialized nature, this compound is not typically available as a stock item from major chemical suppliers. Therefore, this guide focuses on the procurement through custom synthesis and outlines a detailed methodology for verifying its purity, a critical step for ensuring the reliability and reproducibility of research outcomes.

Sourcing via Custom Synthesis

As "this compound" is not a standard catalog product, researchers must engage with companies that offer custom organic synthesis services. These companies specialize in producing specific molecules on a contractual basis, ranging from milligram to kilogram scales. When selecting a custom synthesis partner, it is crucial to consider their expertise in multi-step synthesis, their analytical capabilities for quality control, and their track record of delivering high-purity compounds.

Below is a table of reputable companies that offer custom chemical synthesis services. Researchers should contact them directly to inquire about the synthesis of "this compound," providing the chemical structure and desired quantity and purity.

Company NameService HighlightsLocation
EnamineExtensive experience in the synthesis of a wide variety of organic compounds, from milligram to kilogram scale, with a strong focus on novel and complex molecules.Kyiv, Ukraine
Charles River LaboratoriesOffers integrated and fee-for-service synthetic chemistry with expertise in multi-stage synthetic routes and scale-up capabilities.Wilmington, MA, USA
Life ChemicalsProvides comprehensive custom synthesis services for drug discovery, medicinal chemistry, and materials science, with over 30 years of experience.Niagara-on-the-Lake, Canada
Tocris BioscienceSpecializes in the synthesis of complex organic molecules, including APIs, amino acids, and specialty fine chemicals, from milligram to kilogram scale.Bristol, UK
Organix Inc.A contract research organization focused on organic and medicinal chemistry, providing custom synthesis to accelerate drug discovery pipelines.Woburn, MA, USA

Purity Determination: A Critical Step

Upon receiving the custom-synthesized "this compound," it is imperative to conduct a thorough purity analysis to confirm its identity and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Purity Analysis by HPLC

This section details a general High-Performance Liquid Chromatography (HPLC) method suitable for determining the purity of "this compound." This protocol serves as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the synthesized batch.

1. Objective: To determine the purity of "this compound" and identify any related impurities by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • "this compound" sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • Methanol (for sample preparation)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately weigh approximately 1 mg of the "this compound" sample.

  • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase (90% A: 10% B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the main peak corresponding to "this compound" to determine its purity.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the logical flow of procuring and analyzing "this compound."

A Identify Need for This compound B Search Chemical Catalogs A->B C Compound Not Found B->C D Identify Custom Synthesis Companies C->D E Request Quotations (Structure, Quantity, Purity) D->E F Select Supplier and Initiate Synthesis E->F G Receive Synthesized Compound F->G

Caption: Procurement workflow for this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter Sample C->D E Inject Sample into HPLC D->E F Gradient Elution E->F G UV Detection F->G H Integrate Chromatogram G->H I Calculate Peak Areas H->I J Determine Purity (%) I->J

Caption: Experimental workflow for HPLC purity analysis.

Methodological & Application

Application Note: Synthesis of 4-Arylquinazolines from 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, have made the development of efficient synthetic routes to novel quinazoline derivatives a significant focus in medicinal chemistry. This application note details a robust and versatile palladium-catalyzed, three-component tandem reaction for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles, with a specific focus on the application of this methodology to "2-Amino-4-cyclopropylbenzonitrile" to generate novel cyclopropyl-substituted quinazolines.

This protocol describes a one-pot synthesis that combines a 2-aminobenzonitrile derivative, an aldehyde, and an arylboronic acid to afford the desired 4-arylquinazoline in good to excellent yields.[1] The reaction is characterized by its broad substrate scope and tolerance of various functional groups, making it a valuable tool for the generation of diverse quinazoline libraries for drug discovery and development.[1][2]

Experimental Workflow

The overall experimental workflow for the synthesis of 4-arylquinazolines from this compound is depicted below.

Synthesis_of_4_Arylquinazolines start Start: Reagents & Materials reagents This compound Aldehyde Arylboronic Acid Pd Catalyst & Ligand Base Solvent (DMF) start->reagents Gather reaction_setup Reaction Setup: Combine reagents in a reaction vessel under inert atmosphere. reagents->reaction_setup Combine heating Reaction: Heat the mixture at a specified temperature (e.g., 120 °C) for a defined period (e.g., 12 h). reaction_setup->heating Proceed workup Work-up: Cool to room temperature. Quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). heating->workup Complete purification Purification: Dry the organic layer. Concentrate under reduced pressure. Purify by column chromatography. workup->purification Process product Final Product: 4-Aryl-6-cyclopropylquinazoline purification->product Isolate

Caption: Experimental workflow for the palladium-catalyzed synthesis of 4-arylquinazolines.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 4-arylquinazolines using a palladium-catalyzed three-component reaction between a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid. While specific data for this compound is not provided in the cited literature, the presented data illustrates the general efficiency and scope of the methodology with other substituted 2-aminobenzonitriles.[1]

2-Aminobenzonitrile DerivativeAldehydeArylboronic AcidProductYield (%)
2-AminobenzonitrileBenzaldehydePhenylboronic acid2,4-Diphenylquinazoline91
2-Amino-5-bromobenzonitrileBenzaldehydePhenylboronic acid6-Bromo-2,4-diphenylquinazoline85
2-Amino-5-methylbenzonitrileBenzaldehydePhenylboronic acid6-Methyl-2,4-diphenylquinazoline88
2-Aminobenzonitrile4-MethoxybenzaldehydePhenylboronic acid2-(4-Methoxyphenyl)-4-phenylquinazoline87
2-AminobenzonitrileBenzaldehyde4-Methylphenylboronic acid4-(p-Tolyl)-2-phenylquinazoline89
2-AminobenzonitrileBenzaldehyde4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-phenylquinazoline86
2-Aminobenzonitrile4-ChlorobenzaldehydePhenylboronic acid2-(4-Chlorophenyl)-4-phenylquinazoline82
2-AminobenzonitrileBenzaldehyde4-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-phenylquinazoline84

Experimental Protocol

General Procedure for the Palladium-Catalyzed Synthesis of 4-Aryl-6-cyclopropylquinazolines

This protocol is adapted from the general method for the synthesis of 4-arylquinazolines via a palladium-catalyzed three-component tandem reaction.[1]

Materials:

  • This compound

  • Substituted aldehyde (1.2 equiv)

  • Substituted arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Reaction tube or flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction tube, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-6-cyclopropylquinazoline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in this three-component synthesis leading to the formation of the quinazoline ring.

Reaction_Mechanism_Logic A This compound E Intermediate I (Iminium Ion) A->E + B Aldehyde B->E C Arylboronic Acid D Pd(0) Catalyst C->D Transmetalation F Intermediate II (Dihydroquinazoline) D->F Suzuki Coupling E->F Cyclization G 4-Aryl-6-cyclopropylquinazoline F->G Oxidation

Caption: Logical flow of the three-component reaction for quinazoline synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative procedures for the palladium-catalyzed cross-coupling reactions of 2-Amino-4-cyclopropylbenzonitrile. Due to a lack of specific published literature for this substrate, these protocols are based on established methodologies for structurally similar compounds, such as other 4-substituted anthranilonitriles and electron-rich anilines. Researchers should consider these as starting points and optimize the conditions for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, a cyano group, and a strained cyclopropyl ring offers multiple points for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of complex molecular architectures from this versatile substrate.

This document provides detailed application notes and protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of diaryl amines.

  • Sonogashira Coupling: For the creation of aryl-alkyne linkages.

  • Heck Reaction: For the arylation of alkenes.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This workflow highlights the key steps from reaction setup to product isolation and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reagents: - this compound (as halide/triflate) - Coupling Partner - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Desired Temperature (Monitor by TLC/LC-MS) degas->heat quench Cool and Quench Reaction heat->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide or triflate. For this compound, this reaction is useful for synthesizing biaryl derivatives, which are common motifs in pharmaceuticals.

Catalytic Cycle

Suzuki_Miyaura cluster_reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_OR Ar-Pd(II)Ln-OR PdII_Aryl->PdII_Aryl_OR Ligand Exchange PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl_OR->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product ArX Ar-X (2-halo-4-cyclopropyl benzonitrile) Boronic Ar'-B(OR)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Note

The Suzuki-Miyaura coupling of a halogenated derivative of this compound (e.g., 2-bromo- or 2-iodo-4-cyclopropylbenzonitrile) with various aryl or heteroaryl boronic acids or esters can provide access to a diverse range of biaryl compounds. The electron-donating nature of the amino group can influence the reactivity, potentially requiring specific ligand and base combinations for optimal results.

Quantitative Data (Representative)
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1101692
33-Pyridinylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O902478
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801888
Experimental Protocol
  • To a dry reaction vessel, add 2-bromo-4-cyclopropylbenzonitrile (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines. This reaction can be used to couple a halogenated this compound with various primary or secondary amines.

Catalytic Cycle

Buchwald_Hartwig cluster_reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)Ln-NR'R'' PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) PdII_Amido->Product ArX Ar-X (2-halo-4-cyclopropyl benzonitrile) Amine HNR'R'' Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note

The Buchwald-Hartwig amination of a halogenated this compound allows for the introduction of a wide range of amino functionalities. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered amines. Strong bases like sodium tert-butoxide are commonly employed.

Quantitative Data (Representative)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (4.5)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-BuOH1102482
3n-ButylaminePd₂(dba)₃ (1)XPhos (3)LHMDSTHF801688
4Benzophenone iminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002075
Experimental Protocol
  • In a glovebox, add 2-bromo-4-cyclopropylbenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.045 mmol) to a dry reaction tube.

  • Add sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add morpholine (1.2 mmol) and anhydrous toluene (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This is a valuable transformation for introducing linear, rigid moieties into molecules.

Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)Ln-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuX CuX Cu_Alkynyl Cu-C≡CR' CuX->Cu_Alkynyl Deprotonation (Base) Cu_Alkynyl->PdII_Aryl Cu_Alkynyl->CuX ArX Ar-X ArX->PdII_Aryl Alkyne H-C≡CR' Alkyne->Cu_Alkynyl

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Application Note

Sonogashira coupling of a halogenated this compound with various terminal alkynes is a straightforward method to synthesize substituted arylalkynes. The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed. An amine base, such as triethylamine or diisopropylamine, is commonly used as both the base and, in some cases, the solvent.

Quantitative Data (Representative)
EntryAlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)i-Pr₂NHDMF501287
31-HexynePd(PPh₃)₄ (3)CuI (5)Et₃NAcetonitrile701084
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)i-Pr₂NH/Et₃NToluene801679
Experimental Protocol
  • To a Schlenk flask, add 2-iodo-4-cyclopropylbenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).

  • Wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the 2-position of the this compound core.

Catalytic Cycle

Heck cluster_reactants Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Intermediate [Ar-Pd(II)Ln(alkene)]+ PdII_Aryl->PdII_Intermediate Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)Ln PdII_Intermediate->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination Product Substituted Alkene PdII_Alkyl->Product ArX Ar-X Alkene Alkene Base Base BaseH [Base-H]+X-

Caption: Catalytic cycle for the Heck reaction.

Application Note

The Heck reaction of a halogenated this compound with various alkenes can be performed using a palladium catalyst and a suitable base. The regioselectivity of the addition to the alkene is an important consideration. Electron-deficient alkenes, such as acrylates and styrenes, are common substrates. The choice of ligand can influence the efficiency and selectivity of the reaction.

Quantitative Data (Representative)
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202475
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMAc1401882
32,3-DihydrofuranPdCl₂(PPh₃)₂ (3)-i-Pr₂NEtAcetonitrile1003668
4CyclohexenePd(OAc)₂ (2.5)Herrmann's catalyst (2.5)Cs₂CO₃NMP1302465
Experimental Protocol
  • To a pressure tube, add 2-iodo-4-cyclopropylbenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol).

  • Add the alkene (1.5 mmol) and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the substituted alkene.

Application Notes: "2-Amino-4-cyclopropylbenzonitrile" as a Versatile Precursor for Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-cyclopropylbenzonitrile is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activity. Its unique structural features, including the reactive aminonitrile functionality and the lipophilic cyclopropyl group, make it an attractive scaffold for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from this compound, with a focus on pyrimidine-based kinase inhibitors.

Application I: Synthesis of 2,4-Diaminopyrimidine Derivatives as Potential Kinase Inhibitors

Substituted 2,4-diaminopyrimidines are a well-established class of kinase inhibitors. The synthesis of these compounds from this compound can be achieved through a cyclocondensation reaction with guanidine. This approach allows for the facile construction of the pyrimidine core, with the cyclopropyl moiety positioned to interact with specific hydrophobic pockets within the kinase active site.

Experimental Protocol: Synthesis of 4-Amino-6-cyclopropyl-5-cyanopyrimidine-2-amine

This protocol describes the synthesis of a 2,4-diaminopyrimidine derivative from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in anhydrous ethanol.

  • To this solution, add sodium ethoxide (2.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the pure 4-Amino-6-cyclopropyl-5-cyanopyrimidine-2-amine.

Logical Workflow for Synthesis:

G start Start: Reagents reagents This compound Guanidine HCl Sodium Ethoxide Ethanol start->reagents reaction Cyclocondensation (Reflux, 6-8h) reagents->reaction workup Neutralization & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Purification (Recrystallization/Chromatography) filtration->purification product Final Product: 4-Amino-6-cyclopropyl-5-cyanopyrimidine-2-amine purification->product Cyclin/CDK Complex Cyclin/CDK Complex Rb Protein Rb Protein Cyclin/CDK Complex->Rb Protein Phosphorylates E2F E2F Rb Protein->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Inhibitor 4-Amino-6-cyclopropyl- 5-cyanopyrimidine-2-amine (Hypothetical) Inhibitor->Cyclin/CDK Complex Inhibits G start Start: Reagents reagents Cyclopropyl methyl ketone Ethyl cyanoacetate Sulfur Morpholine Ethanol start->reagents reaction Gewald Reaction (Reflux, 2-3h) reagents->reaction workup Solvent Removal & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Final Product: Ethyl 2-amino-5-cyclopropyl-4-methylthiophene-3-carboxylate purification->product

Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-4-cyclopropylbenzonitrile and its derivatives. This class of compounds holds significant interest as versatile intermediates in the pharmaceutical industry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are designed to be scalable, providing a pathway from laboratory-scale synthesis to pilot plant production. This document includes detailed experimental procedures, tabulated data for key reaction parameters, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, including quinazolines and pyrimidines. These scaffolds are prevalent in numerous clinically approved drugs and investigational candidates. The presence of the cyclopropyl moiety often enhances metabolic stability and binding affinity to biological targets. The synthetic routes to aminobenzonitriles are numerous, including the cyanation of haloanilines, amination of halobenzonitriles, reduction of nitrobenzonitriles, and dehydration of aminobenzamides. For scale-up, a robust, safe, and economically viable process is paramount.

This document outlines a recommended multi-step synthetic pathway for this compound suitable for scale-up, commencing from commercially available starting materials.

Proposed Synthetic Pathway for Scale-Up

A plausible and scalable synthetic route to this compound is proposed as a three-step process:

  • Suzuki-Miyaura Coupling: Formation of 4-cyclopropylbenzonitrile from 4-bromobenzonitrile and cyclopropylboronic acid.

  • Nitration: Regioselective nitration of 4-cyclopropylbenzonitrile to yield 4-cyclopropyl-2-nitrobenzonitrile.

  • Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.

This pathway is advantageous for scale-up due to the well-established nature of each reaction type in industrial settings and the availability of the starting materials.

Logical Workflow of the Proposed Synthesis

A 4-Bromobenzonitrile C Suzuki-Miyaura Coupling A->C B Cyclopropylboronic Acid B->C D 4-Cyclopropylbenzonitrile C->D F Nitration D->F E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 4-Cyclopropyl-2-nitrobenzonitrile F->G I Reduction G->I H Reducing Agent (e.g., Fe/HCl) H->I J This compound I->J

Caption: Proposed three-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4-Cyclopropylbenzonitrile via Suzuki-Miyaura Coupling

Reaction: 4-Bromobenzonitrile + Cyclopropylboronic acid --(Pd catalyst, Base)--> 4-Cyclopropylbenzonitrile

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Bromobenzonitrile182.021.00 kg5.49
Cyclopropylboronic acid85.900.57 kg6.59
Palladium(II) acetate224.5012.3 g0.055
XPhos476.6552.4 g0.110
Potassium carbonate (K₂CO₃)138.212.28 kg16.49
Toluene-10 L-
Water-2 L-

Protocol:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.00 kg), cyclopropylboronic acid (0.57 kg), potassium carbonate (2.28 kg), and XPhos (52.4 g).

  • Purge the reactor with nitrogen for 30 minutes.

  • Add toluene (10 L) and water (2 L) to the reactor.

  • Begin stirring and degas the mixture by bubbling nitrogen through the solution for an additional 30 minutes.

  • Add palladium(II) acetate (12.3 g) to the reaction mixture.

  • Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete (consumption of 4-bromobenzonitrile >99%), cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with 2 M HCl (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-cyclopropylbenzonitrile.

  • Purify the crude product by vacuum distillation.

Expected Yield: 85-95% Purity (by GC): >98%

Step 2: Scale-up Synthesis of 4-Cyclopropyl-2-nitrobenzonitrile

Reaction: 4-Cyclopropylbenzonitrile --(HNO₃/H₂SO₄)--> 4-Cyclopropyl-2-nitrobenzonitrile

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Cyclopropylbenzonitrile129.160.50 kg3.87
Sulfuric acid (98%)98.082.5 L-
Nitric acid (70%)63.010.35 L5.81

Protocol:

  • To a 10 L jacketed glass reactor, add sulfuric acid (2.5 L) and cool to 0-5 °C with constant stirring.

  • Slowly add 4-cyclopropylbenzonitrile (0.50 kg) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by carefully adding nitric acid (0.35 L) to sulfuric acid (0.5 L) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-cyclopropylbenzonitrile in sulfuric acid over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring.

  • A yellow solid will precipitate. Filter the solid and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 4-cyclopropyl-2-nitrobenzonitrile.

Expected Yield: 75-85% Purity (by HPLC): >97%

Step 3: Scale-up Synthesis of this compound

Reaction: 4-Cyclopropyl-2-nitrobenzonitrile --(Fe/HCl)--> this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Cyclopropyl-2-nitrobenzonitrile174.160.40 kg2.30
Iron powder55.850.51 kg9.19
Ethanol-4 L-
Water-1 L-
Hydrochloric acid (37%)36.460.1 L-

Protocol:

  • To a 10 L jacketed glass reactor, add 4-cyclopropyl-2-nitrobenzonitrile (0.40 kg), iron powder (0.51 kg), ethanol (4 L), and water (1 L).

  • Heat the mixture to 70-75 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (0.1 L) dropwise over 30 minutes. An exothermic reaction will be observed.

  • Maintain the reaction at reflux (around 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (2 x 0.5 L).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add water (2 L) and ethyl acetate (3 L) to the residue.

  • Adjust the pH of the aqueous layer to 8-9 with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 1 L).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.

Expected Yield: 80-90% Purity (by HPLC): >99%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Scale-up Synthesis of this compound

StepReactionKey ParametersReaction TimeTypical YieldPurity
1Suzuki-Miyaura Coupling80-85 °C, Pd(OAc)₂/XPhos, K₂CO₃4-6 hours85-95%>98% (GC)
2Nitration0-5 °C, HNO₃/H₂SO₄3-5 hours75-85%>97% (HPLC)
3Reduction80 °C, Fe/HCl2-4 hours80-90%>99% (HPLC)

Biological Context and Signaling Pathway

Aminobenzonitrile derivatives are known to be precursors for various kinase inhibitors. For instance, compounds with a similar structural motif have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets.

Simplified CDK Signaling Pathway

cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes transition Inhibitor 2-Amino-4-cyclopropyl benzonitrile Derivative Inhibitor->CDK46 inhibits

Caption: A simplified diagram of the CDK4/6-Rb-E2F signaling pathway in cell cycle regulation, a potential target for aminobenzonitrile derivatives.

Safety Considerations for Scale-up

  • Suzuki-Miyaura Coupling: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. Toluene is flammable and toxic.

  • Nitration: The nitration reaction is highly exothermic and requires strict temperature control to avoid runaway reactions and the formation of dinitrated byproducts. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Reduction: The reduction with iron in acidic media generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting with appropriate safety precautions. The user is solely responsible for the safe handling of all materials and for compliance with all applicable regulations.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-cyclopropylbenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of "2-Amino-4-cyclopropylbenzonitrile".

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: A common synthetic route to this compound is the Suzuki-Miyaura coupling of 2-amino-4-bromobenzonitrile with cyclopropylboronic acid. Potential impurities include:

  • Unreacted 2-amino-4-bromobenzonitrile

  • Homocoupled byproduct (4,4'-diamino-biphenyl-3,3'-dicarbonitrile)

  • Protodeborylation product of cyclopropylboronic acid (cyclopropane)

  • Residual palladium catalyst and ligands

  • Inorganic salts from the basic workup

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of your purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, will allow you to distinguish the product from starting materials and major byproducts. Visualization can be achieved using a UV lamp (254 nm), as the aromatic nature of the compounds allows for UV absorbance, and/or by staining with a potassium permanganate solution, which reacts with the amino group.[1][2]

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Product is not eluting from the column or is eluting very slowly (streaking). The compound is too polar for the chosen solvent system. The amino group is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent. For example, if using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[3][4]
Poor separation between the product and an impurity. The chosen solvent system does not provide adequate resolution. The column may be overloaded.Perform a more thorough TLC analysis to find an optimal solvent system that maximizes the Rf difference between your product and the impurity. Use a shallower solvent gradient during chromatography. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
The product co-elutes with a less polar impurity. The impurity might be a homocoupled byproduct from the Suzuki reaction, which can have a similar polarity to the product.Try a different solvent system. For example, switching from hexanes/ethyl acetate to dichloromethane/methanol might alter the selectivity. If co-elution persists, a subsequent purification step like recrystallization may be necessary.
The collected fractions are pure, but the overall yield is low. The product may have partially decomposed on the silica gel. Some product may still be on the column.The addition of a basic modifier to the eluent can help prevent degradation of the amine on the acidic silica. After the main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product.
Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and then try cooling again. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. If a suitable single solvent cannot be found, consider a two-solvent recrystallization.[5]
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The cooling rate is too fast. Impurities are preventing crystal lattice formation.Ensure the solution cools slowly. You can try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. A seed crystal of the pure compound can be added. If oiling out persists, try a lower boiling point solvent or a different solvent system altogether.
The recovered crystals are not pure. The crystals crashed out of solution too quickly, trapping impurities. The crystals were not washed properly after filtration.Ensure slow cooling to allow for selective crystallization. Once the crystals are collected by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5][6][7][8][9]
Low recovery of the purified product. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization at room temperature, cool the flask in an ice bath to maximize the yield of precipitated crystals before filtration.[5][6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio).

    • Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent as the column runs.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise to the flask while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Techniques

Parameter Flash Column Chromatography Recrystallization
Typical Purity >98% (by HPLC)>99% (by HPLC)
Typical Yield 70-85%60-80%
Scale Milligrams to several gramsGrams to kilograms
Time Required 2-6 hours4-8 hours (including drying)
Solvent Consumption HighModerate

Table 2: TLC Data for this compound and Potential Impurities (Solvent system: 3:1 Hexanes:Ethyl Acetate on silica gel)

Compound Approximate Rf Value Appearance under UV (254 nm)
This compound0.35Dark spot
2-amino-4-bromobenzonitrile0.40Dark spot
4,4'-diamino-biphenyl-3,3'-dicarbonitrile0.20Dark spot

Visualizations

experimental_workflow crude Crude Reaction Product tlc TLC Analysis crude->tlc decision Purity Check tlc->decision chromatography Flash Column Chromatography decision->chromatography Impurities Present pure_product Pure 2-Amino-4- cyclopropylbenzonitrile decision->pure_product Sufficiently Pure tlc_fractions TLC of Fractions chromatography->tlc_fractions Collect & Analyze Fractions recrystallization Recrystallization recrystallization->pure_product combine Combine & Evaporate tlc_fractions->combine Combine Pure Fractions decision_recryst decision_recryst combine->decision_recryst Further Purification? decision_recryst->recrystallization Yes decision_recryst->pure_product No

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue Encountered issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery low_purity Low Purity issue_type->low_purity Contaminated Product no_product No Product Recovered issue_type->no_product No Recovery cause_yield Technique? low_yield->cause_yield cause_purity Technique? low_purity->cause_purity cause_no_product Technique? no_product->cause_no_product chrom_yield Column Chromatography cause_yield->chrom_yield Column recryst_yield Recrystallization cause_yield->recryst_yield Recrystallization solution_chrom_yield Flush column with polar solvent. Add base to eluent. chrom_yield->solution_chrom_yield solution_recryst_yield Use minimum hot solvent. Cool in ice bath. recryst_yield->solution_recryst_yield chrom_purity Column Chromatography cause_purity->chrom_purity Column recryst_purity Recrystallization cause_purity->recryst_purity Recrystallization solution_chrom_purity Optimize TLC solvent system. Use shallower gradient. chrom_purity->solution_chrom_purity solution_recryst_purity Ensure slow cooling. Wash crystals with cold solvent. recryst_purity->solution_recryst_purity chrom_no_product Column Chromatography cause_no_product->chrom_no_product Column recryst_no_product Recrystallization cause_no_product->recryst_no_product Recrystallization solution_chrom_no_product Product stuck on column? Increase eluent polarity drastically. chrom_no_product->solution_chrom_no_product solution_recryst_no_product Solution not saturated? Evaporate some solvent. recryst_no_product->solution_recryst_no_product

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Unwanted Side Reactions of the Cyclopropyl Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage unwanted side reactions associated with the cyclopropyl group in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis and development, offering potential causes and solutions.

Issue 1: Unexpected Ring Opening of the Cyclopropyl Group Under Acidic Conditions

Question: My cyclopropyl-containing compound is degrading or showing unexpected products upon exposure to acidic conditions. How can I prevent the cyclopropyl ring from opening?

Answer:

Acid-catalyzed ring opening is a common side reaction for cyclopropyl groups, especially when adjacent to a carbocation-stabilizing group.[1][2] The high ring strain of the cyclopropane ring makes it susceptible to protonation, followed by ring opening to form a more stable carbocation, which can then react further to yield undesired products.[3][4]

Potential Causes:

  • Strongly acidic reaction or purification conditions: Use of strong acids like triflic acid (TfOH), or even milder acids in polar, protic solvents like hexafluoroisopropanol (HFIP) can promote ring opening.[2][5]

  • Substrate electronics: The presence of electron-donating groups adjacent to the cyclopropyl ring can stabilize a developing positive charge, facilitating the ring-opening process.[1]

  • Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for the ring-opening reaction.

Troubleshooting Workflow:

start Unexpected Ring Opening (Acidic Conditions) check_acid Review Acid Strength and Concentration start->check_acid mitigate_acid Use weaker acid or buffer the system. Consider non-acidic purification methods (e.g., neutral alumina chromatography). check_acid->mitigate_acid Strong acid identified check_solvent Evaluate Solvent Polarity check_acid->check_solvent Acid is mild mitigate_solvent Switch to a less polar, aprotic solvent. check_solvent->mitigate_solvent Polar/protic solvent used check_temp Assess Reaction Temperature check_solvent->check_temp Solvent is aprotic mitigate_temp Run the reaction at a lower temperature. check_temp->mitigate_temp High temperature applied check_substituents Analyze Substituent Effects check_temp->check_substituents Reaction at RT or below mitigate_substituents If possible, modify substituents to be less carbocation-stabilizing. check_substituents->mitigate_substituents Stabilizing groups present

Caption: Troubleshooting workflow for acid-catalyzed cyclopropyl ring opening.

Experimental Protocol: Screening for Milder Acid Catalysts

  • Setup: In parallel reaction vials, dissolve the cyclopropyl-containing substrate (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Toluene).

  • Catalyst Addition: To each vial, add a different mild acid catalyst (0.1 equivalents). Examples include pyridinium p-toluenesulfonate (PPTS), camphor-10-sulfonic acid (CSA), or a Lewis acid like Scandium(III) triflate.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Analysis: Compare the formation of the desired product versus the ring-opened side product across the different catalysts to identify the optimal conditions.

Issue 2: Metabolic Instability and Formation of Reactive Metabolites

Question: My cyclopropyl-containing drug candidate shows high clearance in metabolic stability assays or evidence of reactive metabolite formation. What are the likely causes and how can I address this?

Answer:

While cyclopropyl groups can enhance metabolic stability by blocking oxidative metabolism at certain positions, they can also be liabilities, particularly when attached to an amine (cyclopropylamine).[6][7][8][9] Cytochrome P450 (CYP) enzymes can oxidize the cyclopropylamine moiety, leading to ring opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[6][10] These reactive species can form covalent adducts with proteins, which is a potential mechanism for drug-induced toxicity.[6][10]

Common Metabolic Pathways for Cyclopropylamines:

substrate Cyclopropylamine- Containing Drug cyp CYP-mediated Oxidation (e.g., CYP1A2, CYP3A4) substrate->cyp intermediate Reactive Ring-Opened Intermediate (e.g., α,β-unsaturated aldehyde) cyp->intermediate adduct Covalent Adducts with Hepatic Proteins intermediate->adduct Toxicity Risk gsh GSH Conjugates intermediate->gsh Detoxification

Caption: Bioactivation pathway of cyclopropylamines.

Mitigation Strategies & Data Comparison:

StrategyDescriptionExample Outcome
Blocking Metabolic Hotspots Introduce a substituent (e.g., a methyl group) on the cyclopropyl ring to sterically hinder CYP-mediated oxidation.[6]Increased metabolic half-life and reduced formation of reactive metabolites.[6]
Bioisosteric Replacement Replace the cyclopropyl ring with a different group that mimics its properties but is metabolically more stable, such as a gem-dimethyl group.[6]Averted the bioactivation reaction in a series of hepatitis C NS5B inhibitors.[6]
Modulating Electronics Introduce electron-withdrawing groups to decrease the electron density of the cyclopropylamine nitrogen, potentially reducing its susceptibility to oxidation.Can sometimes alter potency or other drug-like properties.

Experimental Protocol: In Vitro Metabolic Stability Assay with GSH Trapping

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (e.g., 1 µM), and NADPH in a phosphate buffer.

  • GSH Addition: For trapping reactive metabolites, add glutathione (GSH) to a final concentration of 1-5 mM.

  • Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis by LC-MS/MS: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound (calculating half-life and intrinsic clearance) and to detect the formation of GSH conjugates, which indicates the presence of reactive intermediates.

Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling

Question: I am performing a palladium-catalyzed cross-coupling reaction with a cyclopropyl-containing substrate and observing low yields and/or unexpected byproducts. What could be going wrong?

Answer:

Palladium-catalyzed reactions involving cyclopropyl groups can be challenging.[11][12] The strain of the cyclopropane ring can lead to side reactions such as C-C bond cleavage via β-carbon elimination or oxidative addition of palladium into a C-C bond of the ring.[13] Additionally, common side reactions for cross-coupling, such as dehalogenation or diarylation, can also occur.[11]

Potential Side Reactions:

  • α-Arylation: In the case of N-arylation of cyclopropylamine, α-arylation of carbonyl-containing substrates can be a competing reaction.[11]

  • Ring Opening: Under certain conditions, particularly with substrates that can form stable intermediates, the cyclopropane ring can open.[13][14]

  • Dehalogenation: Reduction of the aryl halide starting material is a common byproduct in many cross-coupling reactions.[11]

  • Diarylation: For primary amines like cyclopropylamine, diarylation can be a significant side reaction if not properly controlled.[11]

Troubleshooting Logic:

start Low Yield in Pd-Catalyzed Cross-Coupling check_ligand Evaluate Ligand start->check_ligand mitigate_ligand Use bulky, electron-rich phosphine ligands (e.g., YPhos, BrettPhos) to promote reductive elimination and prevent side reactions. check_ligand->mitigate_ligand Standard ligand used check_base Review Base and Stoichiometry check_ligand->check_base Specialized ligand used mitigate_base Screen different bases (e.g., K3PO4, K2CO3, organic bases). Optimize stoichiometry to avoid excess that may promote side reactions. check_base->mitigate_base Byproducts observed check_temp Assess Reaction Temperature check_base->check_temp Clean reaction, low conversion mitigate_temp Run reaction at the lowest effective temperature, including room temperature where possible. check_temp->mitigate_temp Decomposition or side reactions increase with temperature

Caption: Logic for optimizing Pd-catalyzed cross-coupling of cyclopropylamines.

Experimental Protocol: Ligand Screening for N-Arylation of Cyclopropylamine

  • Reaction Setup: In a glovebox, set up an array of reaction tubes. To each tube, add the aryl chloride (1 equivalent), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the specific phosphine ligand to be screened (e.g., adYPhos, SPhos, Xantphos; 2-4 mol%).

  • Reagent Addition: Add the solvent (e.g., toluene), cyclopropylamine (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).

  • Reaction Conditions: Seal the tubes and stir the reactions at room temperature or a slightly elevated temperature (e.g., 40-60°C).

  • Monitoring and Analysis: After a set time (e.g., 24 hours), take an aliquot from each reaction, quench, and analyze by GC or LC-MS to determine the yield of the mono-arylated product and identify any byproducts like the diarylated product or dehalogenated starting material.

  • Optimization: The ligand that provides the highest yield of the desired product with the fewest side reactions is selected for further optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions of the cyclopropyl group?

The most common side reactions stem from the inherent ring strain of the cyclopropyl group. These include:

  • Ring-opening reactions: These can be initiated by acids, electrophiles, transition metals (e.g., Palladium), or radical mechanisms.[1][2][13][15][16]

  • Metabolic bioactivation: Particularly for cyclopropylamines, oxidation by CYP enzymes can lead to ring-opened reactive metabolites.[6][10]

  • Rearrangements: Cyclopropylcarbinyl cations are known to undergo rapid rearrangements to form cyclobutyl or homoallyl cations, leading to a mixture of products.[4]

Q2: How does the substitution on the cyclopropyl ring affect its stability?

Substituents play a critical role in the stability and reactivity of the cyclopropyl ring:

  • Electron-donating groups (e.g., aryl, vinyl): These groups can stabilize an adjacent positive charge, making the ring more susceptible to electrophilic or acid-catalyzed ring opening.[1][2]

  • Electron-withdrawing groups (e.g., carbonyl, ester): In "donor-acceptor" cyclopropanes, these groups polarize the ring, facilitating nucleophilic ring opening.[5][17]

  • Steric bulk: Bulky substituents can influence the regioselectivity of ring opening and can also be used strategically to block metabolic oxidation at a specific position.[6]

Q3: Are there general strategies to increase the stability of a cyclopropyl group in a molecule?

Yes, several strategies can be employed:

  • Avoid harsh acidic conditions: Use buffered systems or non-acidic methods for reactions and purification.

  • Strategic blocking: Introduce substituents that sterically hinder attack at a labile position, a common strategy to prevent metabolic oxidation.[6]

  • Electronic tuning: Avoid placing strong electron-donating groups directly adjacent to the cyclopropyl ring if acid stability is a concern.

  • Bioisosteric replacement: In drug design, if the cyclopropyl group is a metabolic liability, it can sometimes be replaced with a more stable group like a gem-dimethyl or a different small ring system.[6]

Q4: Can the cyclopropyl group itself act as a protecting group?

Yes, the cyclopropylmethyl group has been developed as a protecting group for functionalities like carboxylic acids, amides, and amines in peptide synthesis.[18] Its stability under certain conditions and subsequent removal under specific solvolytic conditions make it a useful tool in multi-step synthesis.[18]

References

Technical Support Center: Synthesis of 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-cyclopropylbenzonitrile, a key intermediate in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies involve a multi-step process, typically starting from a commercially available cyclopropyl-substituted benzene derivative. Two plausible and widely used routes are:

  • Route 1: Palladium-Catalyzed Cyanation followed by Amination. This modern approach involves the introduction of the nitrile group via a palladium-catalyzed cyanation of an aryl halide (e.g., 2-bromo-5-cyclopropylaniline), followed by the introduction of the amino group.

  • Route 2: Sandmeyer Reaction. This classical method involves the diazotization of an aniline derivative (e.g., 4-cyclopropylaniline) followed by a copper-catalyzed cyanation.[1]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields: This can be due to incomplete reactions, side product formation, or difficult purification.

  • Catalyst deactivation: In palladium-catalyzed reactions, the cyanide ion can poison the catalyst.[2]

  • Side reactions: In the Sandmeyer reaction, the formation of phenol byproducts is a common issue.

  • Purification difficulties: The final product may be challenging to separate from starting materials, reagents, and byproducts.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The progress of the purification can be monitored by Thin Layer Chromatography (TLC). For highly polar impurities, other techniques like reversed-phase HPLC might be necessary.

Troubleshooting Guides

Palladium-Catalyzed Cyanation of 2-Bromo-5-cyclopropylaniline

This section provides troubleshooting for the synthesis of this compound starting from 2-bromo-5-cyclopropylaniline via a palladium-catalyzed cyanation reaction.

Experimental Protocol:

A general procedure for the palladium-catalyzed cyanation of an aryl bromide is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6-1.2 eq.).

  • Add a suitable solvent (e.g., DMF, DMAc, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
2. Insufficiently degassed reaction mixture.2. Ensure thorough degassing to remove oxygen, which can deactivate the catalyst.
3. Low reaction temperature.3. Increase the reaction temperature in increments of 10 °C.
4. Poorly soluble cyanide source.4. Use a finely ground cyanide salt to increase its surface area and solubility.
Low Yield 1. Catalyst poisoning by cyanide.[2]1. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[3][4]
2. Hydrolysis of the nitrile product.2. Ensure anhydrous reaction conditions.
3. Incomplete reaction.3. Increase the reaction time or catalyst loading.
Formation of Side Products 1. Homocoupling of the aryl bromide.1. Optimize the catalyst and ligand system.
2. Reduction of the aryl bromide (dehalogenation).2. Ensure the absence of reducing agents and use a well-defined catalyst system.

Quantitative Data Summary:

Parameter Condition A Condition B Condition C Reference
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd/C (5 mol%)[3][4]
Ligand XPhos (4 mol%)dppf (2 mol%)PPh₃ (10 mol%)[3]
Cyanide Source Zn(CN)₂ (0.6 eq.)K₄[Fe(CN)₆] (0.5 eq.)NaCN (1.2 eq.)[2][3]
Solvent DioxaneDMFToluene[2][3]
Temperature (°C) 100120110[3][4]
Typical Yield (%) 70-8580-9560-75[3][4]
Sandmeyer Reaction of 4-Cyclopropylaniline

This section provides troubleshooting for the synthesis of an aryl nitrile from an aniline precursor, which would then require a subsequent amination step to yield this compound.

Experimental Protocol:

A general procedure for the Sandmeyer cyanation is as follows:

  • Dissolve the aniline (1.0 eq.) in an aqueous acidic solution (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.0-1.5 eq.) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-70 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Incomplete diazotization.1. Ensure the temperature is kept below 5 °C during the addition of NaNO₂. Use a slight excess of NaNO₂.
2. Decomposition of the diazonium salt.2. Use the diazonium salt solution immediately after preparation and keep it cold.
Low Yield 1. Formation of phenol byproduct.1. Maintain a low reaction temperature during the addition of the diazonium salt to the CuCN solution.
2. Incomplete reaction.2. Ensure sufficient heating after the addition of the diazonium salt to drive the reaction to completion.
Formation of Colored Impurities 1. Formation of azo compounds.1. Ensure a sufficiently acidic medium during diazotization to prevent coupling reactions.
2. Oxidation of the product or starting material.2. Work under an inert atmosphere if the compounds are sensitive to air.

Quantitative Data Summary:

Parameter Condition A Condition B Reference
Acid HClH₂SO₄[1]
Temperature (Diazotization) 0-5 °C0-5 °C[1]
Temperature (Cyanation) 50-70 °C60-80 °C[1]
Typical Yield (%) 60-8055-75[1]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Palladium-Catalyzed Cyanation cluster_route2 Route 2: Sandmeyer Reaction Aryl_Bromide 2-Bromo-5-cyclopropylaniline Pd_Cyanation Pd-catalyzed Cyanation Aryl_Bromide->Pd_Cyanation Zn(CN)₂, Pd(OAc)₂, XPhos, Dioxane, 100°C Product This compound Pd_Cyanation->Product Aniline 4-Cyclopropylaniline Diazotization Diazotization Aniline->Diazotization NaNO₂, HCl, 0-5°C Sandmeyer Sandmeyer Cyanation Diazotization->Sandmeyer CuCN, 50-70°C Intermediate 4-Cyclopropylbenzonitrile Sandmeyer->Intermediate Amination Amination Intermediate->Amination e.g., Buchwald-Hartwig Product2 This compound Amination->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield in Pd-Catalyzed Cyanation Check_Catalyst Is the catalyst active and reaction degassed? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Cyanide Is cyanide source poisoning the catalyst? Yes_Catalyst->Check_Cyanide Action_Catalyst Use fresh catalyst/ligand. Ensure thorough degassing. No_Catalyst->Action_Catalyst Yes_Cyanide Yes Check_Cyanide->Yes_Cyanide No_Cyanide No Check_Cyanide->No_Cyanide Action_Cyanide Use a less soluble cyanide source (e.g., Zn(CN)₂). Yes_Cyanide->Action_Cyanide Check_Conditions Are reaction conditions (temp, time) optimal? No_Cyanide->Check_Conditions Action_Conditions Increase temperature or prolong reaction time. Check_Conditions->Action_Conditions

Caption: Troubleshooting logic for low yield in Pd-catalyzed cyanation.

References

Removal of impurities from "2-Amino-4-cyclopropylbenzonitrile" starting material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of the starting material "2-Amino-4-cyclopropylbenzonitrile".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude "this compound"?

A1: The nature of impurities largely depends on the synthetic route employed. A common route to similar 2-aminobenzonitriles involves the reduction of a corresponding nitrobenzonitrile. Therefore, potential impurities could include:

  • Unreacted Starting Material: 2-Nitro-4-cyclopropylbenzonitrile.

  • Intermediates: Partially reduced species such as nitroso or hydroxylamino derivatives.

  • Byproducts: Small amounts of isomeric aminobenzonitriles or products from side reactions involving the cyclopropyl group.

  • Reagents and Catalysts: Residual reducing agents (e.g., tin salts if using SnCl2/HCl) or hydrogenation catalysts (e.g., Palladium on carbon).

Q2: My "this compound" is discolored (yellow, brown, or pink). What is the cause and how can I fix it?

A2: Discoloration in aromatic amines is often due to the presence of oxidized impurities or residual nitro compounds.[1]

  • Cause: Exposure to air, light, or acidic conditions can lead to the formation of colored oxidation products. The presence of even trace amounts of 2-nitro-4-cyclopropylbenzonitrile can impart a yellow or brownish hue.

  • Solution:

    • Recrystallization with Decolorizing Carbon: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.

    • Column Chromatography: For stubborn discoloration, column chromatography is a highly effective method for separating the desired product from colored polar impurities.

Q3: I am experiencing low recovery after recrystallization. What are the possible reasons and how can I improve the yield?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors.[2][3][4]

  • Possible Reasons:

    • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive volume of solvent.[2]

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3]

    • Incomplete precipitation: The solution may not have been cooled sufficiently to allow for maximum crystal formation.

  • Troubleshooting:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Solvent System Optimization: If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Sufficient Cooling Time: Ensure the flask is left in the ice bath long enough (e.g., 30-60 minutes) for complete crystallization.

Q4: After purification, I still see a persistent impurity in my analytical data (e.g., HPLC, GC, NMR). What should I do?

A4: A persistent impurity may co-crystallize with your product or have a similar polarity, making separation by a single method difficult.

  • Identify the Impurity: If possible, try to identify the structure of the impurity through techniques like mass spectrometry or by analyzing the starting materials and potential side reactions.

  • Alternative Purification Method: If recrystallization is ineffective, column chromatography often provides better separation for closely related compounds.[5] Conversely, if an impurity co-elutes during chromatography, recrystallization might be more effective.

  • Optimize Chromatography Conditions: For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[6][7] A gradient elution can also improve separation.[7]

  • Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out The melting point of the solute is lower than the boiling point of the solvent. The solute is too soluble in the chosen solvent.Add a co-solvent in which the compound is less soluble. Try a lower boiling point solvent.
No crystal formation Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Crystals are colored Colored impurities are present.Add activated charcoal to the hot solution before filtration. Perform a second recrystallization.
Low yield Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with a solvent that was not cold.Use the minimum amount of hot solvent. Preheat the funnel and filter paper for hot filtration. Always use ice-cold solvent to wash the crystals.[2]
Column Chromatography
Problem Possible Cause Solution
Compound won't elute The solvent system is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution).[7] If using silica gel, consider adding a small amount of triethylamine to the eluent to reduce tailing of basic compounds.[7]
Compound elutes too quickly The solvent system is too polar.Decrease the polarity of the mobile phase.
Poor separation The polarity difference between the compound and impurities is small. The column was not packed properly.Use a shallower solvent gradient. Try a different solvent system.[8] Ensure the column is packed uniformly without any cracks or channels.
Tailing of the spot/peak The compound is interacting too strongly with the stationary phase (common for amines on silica gel).Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent.[7][8] Use a different stationary phase like alumina or a deactivated silica gel.[7]

Quantitative Data on Purification

The following tables present hypothetical data to illustrate the effectiveness of different purification methods for "this compound".

Table 1: Recrystallization Efficiency

Solvent System Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%)
Ethanol/Water (3:1)85%98.5%75%
Ethyl Acetate/Hexane (1:2)85%99.2%80%
Toluene85%97.8%70%

Table 2: Column Chromatography Efficiency

Eluent System (Silica Gel) Initial Purity (by HPLC) Final Purity (by HPLC) Yield (%)
Hexane/Ethyl Acetate (gradient)85%>99.5%85%
Dichloromethane/Methanol (gradient)85%>99.5%82%
Hexane/Ethyl Acetate with 0.5% Triethylamine85%>99.8% (improved peak shape)88%

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In a fume hood, place 1.0 g of crude "this compound" in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (start with ~5 mL) while gently heating on a hot plate until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight) and swirl the flask. Briefly heat the solution to boiling again.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Add hot hexane dropwise to the hot ethyl acetate solution until the solution becomes slightly cloudy. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude "this compound" (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[9]

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

Purification_Decision_Tree start Crude this compound check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure end_pure Product is Pure is_pure->end_pure Yes end_impure Further Purification Needed is_pure->end_impure No choose_method Choose Purification Method end_impure->choose_method recrystallization Recrystallization choose_method->recrystallization Significant polarity difference between product and impurities chromatography Column Chromatography choose_method->chromatography Similar polarity or multiple impurities check_recryst Assess Purity after Recrystallization recrystallization->check_recryst check_chrom Assess Purity after Chromatography chromatography->check_chrom check_recryst->is_pure check_chrom->is_pure

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal (if needed) dissolve->decolorize hot_filter Hot filtration decolorize->hot_filter crystallize Cool slowly to form crystals hot_filter->crystallize isolate Isolate crystals by vacuum filtration crystallize->isolate wash Wash with ice-cold solvent isolate->wash dry Dry the pure crystals wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for recrystallization.

Chromatography_Workflow start Start: Crude Product pack_column Pack column with silica gel slurry start->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine Combine pure fractions monitor_tlc->combine evaporate Evaporate solvent combine->evaporate dry Dry the pure product evaporate->dry end End: Purified Product dry->end

Caption: Experimental workflow for column chromatography.

References

Preventing byproduct formation in "2-Amino-4-cyclopropylbenzonitrile" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-Amino-4-cyclopropylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several key disconnection strategies. The most common routes typically involve either the introduction of the cyano group onto a pre-functionalized aniline or the formation of the amino group on a substituted benzonitrile.

  • Route A: Cyanation of a 4-cyclopropylaniline derivative. This often involves the Sandmeyer reaction starting from a corresponding diazonium salt or a palladium-catalyzed cyanation of an aryl halide.

  • Route B: Amination of a 4-cyclopropylbenzonitrile derivative. This can be achieved through the reduction of a nitro group or a Buchwald-Hartwig amination of a halo-benzonitrile.

Q2: What is the stability of the cyclopropyl group under typical reaction conditions?

A2: The cyclopropyl group is a strained ring system and can be susceptible to opening under certain harsh conditions. However, it is generally stable under many standard organic transformations.[1][2] It is known to stabilize adjacent carbocations through "bent bond" conjugation, a property that can influence reaction pathways.[3][4] Conditions to be mindful of include strong acids, high temperatures, and certain transition metal-catalyzed reactions where ring-opening can be a potential side reaction.

Q3: What are the primary byproducts observed in the Sandmeyer cyanation route?

A3: The Sandmeyer reaction, while effective, can lead to several byproducts.[5] The most common include:

  • Phenol derivatives: Formed by the reaction of the diazonium salt with water.

  • Azo coupling products: Resulting from the reaction of the diazonium salt with the starting aniline or other aromatic species in the reaction mixture.

  • De-amination products (hydro-de-diazoniation): Where the diazonium group is replaced by a hydrogen atom.

  • Biaryl byproducts: Arising from radical-mediated side reactions.[5]

Q4: In a palladium-catalyzed cyanation, what are the likely impurities?

A4: Palladium-catalyzed cyanation is a powerful method, but impurities can arise.[6][7] Potential byproducts include:

  • Hydrodehalogenation: Replacement of the halide with a hydrogen atom.

  • Dimerization of the starting material.

  • Incomplete reaction: Leaving unreacted starting aryl halide.

  • Catalyst-related impurities: Residual palladium and ligands which may require specific purification techniques to remove.

Q5: What are common issues encountered during a Buchwald-Hartwig amination to introduce the amino group?

A5: The Buchwald-Hartwig amination is a versatile C-N bond-forming reaction, but challenges can arise.[8][9][10] Common issues include:

  • Hydrodehalogenation of the aryl halide.

  • Formation of diaryl amines if a primary amine is used as the starting material.

  • β-hydride elimination: This can be a competing side reaction.[8]

  • Catalyst deactivation: The choice of ligand and base is crucial to maintain catalyst activity.

Troubleshooting Guides

Problem 1: Low Yield in Sandmeyer Cyanation
Possible Cause Troubleshooting Suggestion
Incomplete diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Test for the presence of nitrous acid with starch-iodide paper.
Premature decomposition of the diazonium salt Keep the reaction temperature low. Use the diazonium salt solution immediately after preparation.
Side reaction with water to form phenol Use a non-aqueous diazotization medium if possible. Minimize the amount of water present.
Inefficient copper catalysis Use a freshly prepared solution of copper(I) cyanide. Ensure the copper salt is fully dissolved.
Problem 2: Significant Byproduct Formation in Palladium-Catalyzed Cyanation
Possible Cause Troubleshooting Suggestion
Hydrodehalogenation Use a less sterically hindered phosphine ligand. Optimize the base and solvent. Ensure an inert atmosphere to exclude moisture.
Homocoupling of the starting material Lower the reaction temperature. Use a more active catalyst system to favor the desired cross-coupling.
Catalyst poisoning Use a non-toxic cyanide source like K4[Fe(CN)6] to minimize catalyst inhibition.[11]
Low conversion Increase catalyst loading. Screen different ligands and bases. Increase reaction time or temperature cautiously.
Problem 3: Poor Results in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Suggestion
Catalyst inactivity Screen different palladium precatalysts and phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective.[8]
Incorrect base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, consider milder conditions.
Solvent effects Anhydrous, aprotic solvents like toluene or dioxane are typically preferred. Avoid solvents that can coordinate to the palladium center.
Substrate purity Ensure the aryl halide and amine are pure and free of water and other impurities that can deactivate the catalyst.

Experimental Protocols

Note: These are generalized protocols based on established methodologies for similar transformations and should be optimized for the specific substrate.

Protocol 1: Sandmeyer Cyanation of 2-Amino-4-cyclopropyl-aniline dihydrochloride (Hypothetical)
  • Diazotization:

    • Dissolve 2-Amino-4-cyclopropylaniline dihydrochloride (1.0 eq) in 6M HCl at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir for 30 minutes at 0-5 °C. The completion of diazotization can be monitored using starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool the cyanide solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Amino-1-bromo-4-cyclopropylbenzene (Hypothetical)
  • Reaction Setup:

    • To an oven-dried flask, add 2-Amino-1-bromo-4-cyclopropylbenzene (1.0 eq), zinc cyanide (0.6 eq), Pd2(dba)3 (2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous solvent (e.g., DMAc or DMF).

  • Reaction:

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture to remove inorganic salts.

    • Wash the filtrate with aqueous ammonia and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyanation Reactions (Illustrative)

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material Aryl diazonium saltAryl halide
Cyanide Source CuCN / NaCNZn(CN)2 or K4[Fe(CN)6]
Catalyst Stoichiometric Cu(I)Catalytic Pd(0) complex
Temperature 0 °C to 60 °C80 °C to 140 °C
Typical Yield 60-80%70-95%
Functional Group Tolerance ModerateGood to Excellent

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions purification_loss Investigate Purification Losses start->purification_loss optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst success Improved Yield optimize_catalyst->success purification_loss->success

Caption: A logical workflow for troubleshooting low product yields.

Signaling Pathway of Byproduct Formation in Sandmeyer Reaction

Sandmeyer_Byproducts diazonium Ar-N2+ h2o H2O diazonium->h2o Hydrolysis aniline Ar-NH2 diazonium->aniline Azo Coupling radical Ar• diazonium->radical SET byproduct_phenol Ar-OH (Phenol) h2o->byproduct_phenol byproduct_azo Ar-N=N-Ar (Azo Compound) aniline->byproduct_azo byproduct_biaryl Ar-Ar (Biaryl) radical->byproduct_biaryl

Caption: Potential pathways for byproduct formation from the diazonium intermediate.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2-Amino-4-cyclopropylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in reactions with aminobenzonitriles like this compound?

A1: A variety of catalysts are employed depending on the specific transformation. For hydrogenation of the nitrile group, nickel- and cobalt-based sponge metal catalysts (e.g., Raney Ni, Raney Co) are common in industrial applications, though they can be prone to deactivation.[1] Noble metal catalysts, including palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh), are also widely used, often in nanoparticulate form, for their high activity and selectivity under milder conditions.[1][2] For other reactions, such as cyclizations or cross-coupling, a broader range of catalysts including metal oxides and base catalysts may be utilized.[3][4]

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: Signs of catalyst deactivation can manifest in several ways:

  • Decreased Reaction Rate: The time required to reach a certain conversion increases significantly.

  • Lower Product Yield: The amount of desired product obtained is lower than expected.

  • Inconsistent Results: Repetitive experiments under the same conditions yield variable results.

  • Changes in Selectivity: An increase in the formation of byproducts is observed.

  • Visual Changes to the Catalyst: In heterogeneous catalysis, changes in the color or texture of the catalyst may be apparent.

Q3: What are the primary causes of catalyst deactivation when working with aminobenzonitriles?

A3: Catalyst deactivation in reactions with aminobenzonitriles can stem from several factors:

  • Poisoning: The amino group or the nitrile group, as well as reaction intermediates or byproducts, can strongly adsorb to the catalyst's active sites, blocking them from further reaction. The formation of oligomeric secondary amines on the catalyst surface is a known deactivation pathway for Raney Ni during nitrile hydrogenation.[5][6]

  • Sintering: At elevated temperatures, catalyst nanoparticles can agglomerate, leading to a loss of active surface area.[7]

  • Leaching: The active metal may dissolve from its support into the reaction medium.

  • Fouling/Coking: Deposition of carbonaceous materials or heavy byproducts on the catalyst surface can physically block active sites.

Q4: How can I prevent or minimize catalyst deactivation?

A4: Several strategies can be employed to mitigate catalyst deactivation:

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce sintering and byproduct formation.

  • Use of Additives: In some cases, additives can inhibit deactivation. For example, sodium hydroxide can inhibit the deactivation of Raney Ni during nitrile hydrogenation, although it presents waste handling challenges.[5][6]

  • Catalyst Selection: Choosing a more robust catalyst, such as Raney Co over Raney Ni in certain hydrogenations, can lead to longer catalyst life.[5][6] Nanoporous palladium catalysts have also shown high stability and reusability in nitrile hydrogenations.[2]

  • Catalyst Support and Structure: The choice of support material and the catalyst's physical structure (e.g., core-shell nanoparticles) can enhance stability and prevent sintering.[7]

Q5: Is it possible to regenerate a deactivated catalyst?

A5: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism. For instance, a catalyst deactivated by strongly adsorbed species might be regenerated by treatment with hydrogen at an elevated temperature to restore its activity and selectivity.[6] However, regeneration methods are specific to the catalyst and the nature of the deactivation, and it is not always feasible.[8]

Troubleshooting Guides

Guide 1: Low Product Yield or Incomplete Conversion

This guide provides a systematic approach to troubleshooting reactions with this compound that result in low product yield or incomplete conversion, potentially due to catalyst deactivation.

Table 1: Troubleshooting Low Yield/Conversion

Potential Cause Diagnostic Step Recommended Action
Catalyst Poisoning Analyze crude reaction mixture for potential poisoning species (e.g., sulfur or halide contaminants in starting materials). Perform surface analysis of the recovered catalyst (e.g., XPS, TGA) to identify adsorbed species.Purify starting materials and solvents. Consider using a scavenger resin. If poisoning is confirmed, catalyst regeneration or replacement may be necessary.
Insufficient Catalyst Activity Increase catalyst loading in a controlled experiment. Compare the activity of a fresh batch of catalyst with the current batch.If a new batch is more active, the old batch may have deactivated during storage. If increasing loading improves yield, the initial loading may have been too low.
Thermal Deactivation (Sintering) Characterize the recovered catalyst using techniques like TEM to check for particle agglomeration.Optimize the reaction temperature to the lowest effective level. Consider a catalyst with higher thermal stability or a different support.
Mass Transfer Limitations Increase the stirring rate. In a fixed-bed reactor, decrease the particle size of the catalyst.If the reaction rate increases, mass transfer limitations were likely a contributing factor.

Experimental Protocol: Catalyst Recovery and Analysis

  • Reaction Quenching: Once the reaction is stopped, allow the mixture to cool to room temperature.

  • Catalyst Separation (for heterogeneous catalysts):

    • If the catalyst is magnetic, use an external magnet to hold the catalyst while decanting the supernatant.

    • Otherwise, filter the reaction mixture through a suitable filter medium (e.g., Celite pad).

  • Washing: Wash the recovered catalyst with a solvent that is a good solvent for the reaction components but does not dissolve the catalyst (e.g., ethanol, ethyl acetate). Repeat the washing step 2-3 times.

  • Drying: Dry the catalyst under vacuum at a mild temperature to remove residual solvent.

  • Analysis: Submit the dried catalyst for surface analysis (e.g., XPS, TEM) to investigate potential deactivation mechanisms.

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_purity Check Purity of Starting Materials and Solvents start->check_purity increase_catalyst Increase Catalyst Loading check_purity->increase_catalyst If pure outcome1 Purify Materials check_purity->outcome1 Impure check_temp Lower Reaction Temperature increase_catalyst->check_temp No improvement outcome2 Optimize Loading increase_catalyst->outcome2 Improvement analyze_catalyst Analyze Recovered Catalyst (TEM, XPS) check_temp->analyze_catalyst No improvement outcome3 Optimize Temperature check_temp->outcome3 Improvement outcome4 Regenerate or Replace Catalyst analyze_catalyst->outcome4

Caption: Troubleshooting workflow for low product yield.

Guide 2: Inconsistent Catalyst Performance and Reusability

This guide addresses issues related to the declining performance of a catalyst over several reaction cycles.

Table 2: Catalyst Performance and Reusability Data (Hypothetical)

Catalyst Cycle 1 Yield (%) Cycle 2 Yield (%) Cycle 3 Yield (%) Primary Deactivation Mechanism
Raney Ni 957045Poisoning by amine oligomers
Raney Co 928885More resistant to poisoning
Pd/C 989592Minor sintering and leaching
Nanoporous Pd 999898High stability, minimal deactivation

Experimental Protocol: Catalyst Reusability Test

  • Initial Reaction: Perform the reaction with this compound under standard conditions.

  • Product Isolation and Catalyst Recovery: After the reaction, isolate the product and carefully recover the catalyst as described in the previous protocol.

  • Catalyst Washing and Drying: Thoroughly wash and dry the recovered catalyst.

  • Subsequent Cycles: Use the recovered catalyst for a new reaction with fresh starting materials under the same conditions.

  • Analysis: Compare the yield and selectivity of each cycle to evaluate the catalyst's stability and reusability.

Diagram 2: Catalyst Deactivation Pathways

deactivation_pathways cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Amine Adsorption) ActiveCatalyst->Poisoning Sintering Sintering (Thermal Agglomeration) ActiveCatalyst->Sintering Leaching Leaching (Metal Dissolution) ActiveCatalyst->Leaching Fouling Fouling (Coke/Polymer Deposition) ActiveCatalyst->Fouling DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst Fouling->DeactivatedCatalyst

Caption: Common catalyst deactivation pathways.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-4-cyclopropylbenzonitrile and 2-amino-4-methylbenzonitrile in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two key synthetic intermediates: 2-Amino-4-cyclopropylbenzonitrile and 2-amino-4-methylbenzonitrile. The comparison is centered on their theoretical reactivity in electrophilic aromatic substitution and their plausible application in the synthesis of quinazoline derivatives, a common scaffold in medicinal chemistry. While direct comparative experimental data is limited, this guide extrapolates from known electronic effects of the substituent groups and available experimental protocols for analogous reactions.

Theoretical Reactivity Profile

The reactivity of the aromatic core in both this compound and 2-amino-4-methylbenzonitrile is primarily governed by the interplay of the electron-donating amino group and the electron-withdrawing nitrile group. The key difference lies in the electronic and steric nature of the cyclopropyl versus the methyl substituent at the 4-position.

Both the amino and the alkyl/cycloalkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution.[1][2] The nitrile group, being electron-withdrawing, is a deactivating group and a meta-director. In the context of these molecules, the powerful activating effect of the amino group dominates, directing potential electrophilic attack to the positions ortho and para to it (positions 3 and 5).

The methyl group in 2-amino-4-methylbenzonitrile is a weak electron-donating group through induction (+I effect).[3] The cyclopropyl group in this compound can also act as an electron donor, and in certain contexts, can exhibit properties similar to a double bond, allowing for conjugation with the aromatic π-system.[4] This potential for conjugation could enhance the electron-donating character of the cyclopropyl group compared to the methyl group, potentially leading to a higher reactivity of the aromatic ring towards electrophiles.

Comparative Synthesis of 2-Amino-4-iminoquinazolines

Experimental Data

The following table summarizes the reported yield for the synthesis of the 4-methyl-substituted 2-amino-4-iminoquinazoline and a projected yield for the 4-cyclopropyl-substituted analogue based on theoretical reactivity.

Starting MaterialReagentsProductReported/Projected Yield
2-amino-4-methylbenzonitrileN-benzyl cyanamide, HCl, HFIPN-benzyl-7-methyl-4-iminoquinazolin-2-amine60%[5]
This compoundN-benzyl cyanamide, HCl, HFIPN-benzyl-7-cyclopropyl-4-iminoquinazolin-2-amineProjected: >60%

The projected yield for the cyclopropyl derivative is based on the potentially enhanced electron-donating nature of the cyclopropyl group, which could lead to a faster and more efficient reaction.

Experimental Protocols

Synthesis of N-benzyl-7-methyl-4-iminoquinazolin-2-amine[5]
  • A mixture of 2-amino-4-methylbenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in hexafluoroisopropanol (HFIP) (5 mL).

  • The resulting mixture is stirred at 70 °C for 1 hour.

  • The reaction mixture is then extracted with ethyl acetate.

  • The organic layer is washed with brine and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the product.

Proposed Synthesis of N-benzyl-7-cyclopropyl-4-iminoquinazolin-2-amine

The same experimental protocol as described above would be a suitable starting point for the synthesis of the cyclopropyl-substituted quinazoline. Optimization of reaction time and temperature may be necessary to maximize the yield.

Visualizing the Reaction Pathway

The logical workflow for the synthesis of these quinazoline derivatives can be visualized as follows:

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-aminobenzonitrile 2-Amino-4-R-benzonitrile (R = Methyl or Cyclopropyl) mixing Mixing and Stirring 2-aminobenzonitrile->mixing cyanamide N-benzyl cyanamide cyanamide->mixing reagents HCl (mediator) HFIP (solvent) reagents->mixing temp 70 °C reaction [4+2] Annulation temp->reaction mixing->reaction workup Extraction and Washing reaction->workup purification Column Chromatography workup->purification quinazoline N-benzyl-7-R-4-iminoquinazolin-2-amine purification->quinazoline

Caption: General experimental workflow for the synthesis of 2-amino-4-iminoquinazolines.

Signaling Pathway Analogy: Electron Donation Effects

The influence of the methyl and cyclopropyl groups on the reactivity of the aromatic ring can be conceptually illustrated as a signaling pathway, where the substituent "signals" an increase in electron density to the aromatic ring, thereby activating it for electrophilic attack.

signaling_pathway cluster_substituents Electron Donating Groups methyl Methyl Group (+I Effect) aromatic_ring Aromatic Ring (Benzonitrile Core) methyl->aromatic_ring e⁻ donation cyclopropyl Cyclopropyl Group (+I, potential +M Effect) cyclopropyl->aromatic_ring e⁻ donation activation Increased Nucleophilicity (Activation) aromatic_ring->activation reaction Enhanced Reactivity in Electrophilic Aromatic Substitution activation->reaction

Caption: Conceptual diagram of electron donation enhancing aromatic ring reactivity.

Conclusion

References

X-ray Crystallography of 2-Amino-4-cyclopropylbenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives synthesized from "2-Amino-4-cyclopropylbenzonitrile." Due to the limited availability of published data directly linking the synthesis from this specific starting material to a full crystallographic analysis in a single source, this guide focuses on a key derivative class, the pyrrolo[2,3-d]pyrimidines, which are prominent in medicinal chemistry, particularly as Janus kinase (JAK) inhibitors. The synthesis of these derivatives often utilizes precursors structurally related to this compound.

Comparison of Crystallographic Data for Related Pyrrolo[2,3-d]pyrimidine Derivatives

While a direct crystallographic comparison of derivatives synthesized from this compound is not available in the public domain, the following table presents crystallographic data for structurally related pyrrolo[2,3-d]pyrimidine compounds. This data is essential for understanding the conformational and packing arrangements that can be expected for derivatives of this compound.

CompoundPDB IDResolution (Å)Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
JAK1 in complex with PF-04965842 6BBU2.10P 21 21 2155.4868.7381.3390.0090.0090.00
JAK2 in complex with Ruxolitinib 6VGL1.90P 1 21 148.9682.5251.5590.00108.8390.00
JAK2 in complex with Fedratinib 6VNE2.10P 1 21 149.0282.3551.5890.00108.8790.00[1]
JAK2 in complex with Pacritinib 8BPV1.70C 1 2 1114.8150.1171.6990.00123.6390.00[2]

Experimental Protocols

General Synthesis of Pyrrolo[2,3-d]pyrimidines:

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core often starts from a substituted pyrimidine. A common method is the reaction of a 4-amino-6-halopyrimidine with a suitable synthon for the pyrrole ring, followed by cyclization. For derivatives of this compound, the initial step would involve the formation of a pyrimidine ring incorporating the 2-amino-4-cyclopropylphenyl moiety.

A representative synthetic scheme is the preparation of 4-chloropyrrolo[2,3-d]pyrimidine, a key intermediate. This can be achieved through a multi-step reaction starting from ethyl cyanoacetate and thiourea, followed by reactions with 2-chloroacetaldehyde and subsequent chlorination with phosphorus oxychloride[3].

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, methanol, dichloromethane, or mixtures with water or hexane. The process often involves dissolving the purified compound in a minimal amount of a good solvent at an elevated temperature and then allowing the solution to cool slowly to room temperature, or by vapor diffusion where a poor solvent is slowly introduced into a solution of the compound in a good solvent.

Visualization of Key Processes

To illustrate the logical flow of drug discovery and the specific pathway involving the target derivatives, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis Start This compound Reaction Reaction with Pyrimidine Precursor Start->Reaction Cyclization Pyrrolo[2,3-d]pyrimidine Formation Reaction->Cyclization Purification Chromatography Cyclization->Purification Dissolution Dissolution in Appropriate Solvent Purification->Dissolution Evaporation Slow Evaporation or Vapor Diffusion Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals Diffraction X-ray Diffraction Crystals->Diffraction Data Data Collection & Processing Diffraction->Data Structure Structure Solution & Refinement Data->Structure Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression Regulates Derivative Pyrrolo[2,3-d]pyrimidine Derivative (JAK Inhibitor) Derivative->JAK Inhibits

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing process. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of "2-Amino-4-cyclopropylbenzonitrile," a key intermediate in various synthetic pathways.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used for the analysis of aromatic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. For polar molecules such as aromatic amines, derivatization is often necessary to increase volatility and improve chromatographic performance.

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the purity analysis of this compound will depend on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation.

FeatureHPLC MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; suitable for volatile and thermally stable compounds (derivatization may be needed).
Derivatization Generally not required for this compound.Typically required for the primary amine to improve volatility and peak shape.
Instrumentation HPLC system with a UV detector.GC system coupled to a mass spectrometer.
Column Reversed-phase C18 column.Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Mobile/Carrier Gas Liquid solvent mixture (e.g., acetonitrile and water with an acid modifier).Inert gas (e.g., Helium or Hydrogen).
Detection UV absorbance at a specific wavelength.Mass-to-charge ratio of ionized fragments.
Sensitivity Good, typically in the parts-per-million (ppm) range.Excellent, often in the parts-per-billion (ppb) range.
Impurity Profiling Good for non-volatile impurities. Provides retention time and UV spectrum.Excellent for volatile impurities. Provides retention time and mass spectrum for structural elucidation.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the derivatization step.

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This proposed method is based on established protocols for similar aromatic amines and benzonitrile derivatives.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Proposed GC-MS Method for Purity Analysis

This proposed method includes a derivatization step to enhance the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar stationary phase, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Purity chromatogram->purity

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram spectra Analyze Mass Spectra chromatogram->spectra purity Calculate Purity & Identify Impurities spectra->purity

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

Both HPLC and GC-MS are viable techniques for the purity analysis of this compound.

  • HPLC offers a straightforward and robust method, particularly for routine quality control where the primary goal is to quantify the main component and known impurities. The lack of a derivatization step simplifies sample preparation and increases throughput.

  • GC-MS provides higher sensitivity and superior identification capabilities due to the structural information obtained from mass spectra. This makes it an invaluable tool for identifying unknown volatile impurities and for in-depth purity profiling during process development and troubleshooting.

The selection of the most appropriate technique will be guided by the specific analytical requirements of the project. For comprehensive characterization, employing both methods can provide a more complete purity profile of this compound.

A Comparative Analysis of the Biological Activity of Quinazoline Scaffolds Derived from Aminobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of quinazoline derivatives underscores the critical influence of the initial aminobenzonitrile isomer on their subsequent biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of quinazolines conceptually derived from 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile, offering valuable insights for researchers and professionals in drug discovery and development.

The strategic placement of the nitrogen atom in the precursor aminobenzonitrile dictates the substitution pattern of the resulting quinazoline, profoundly impacting its interaction with biological targets. While quinazolines from 2-aminobenzonitrile are extensively studied, this guide also explores the potential activities of their structural isomers theoretically derived from 3- and 4-aminobenzonitriles to illuminate structure-activity relationships.

Comparative Biological Activity Data

The following tables summarize the biological activities of representative quinazoline derivatives, categorized by the aminobenzonitrile isomer from which they can be conceptually synthesized.

Table 1: Comparative Anticancer Activity (IC50 in µM)
Quinazoline Derivative (Conceptual Origin)Cell Line2-Aminobenzonitrile Derivative3-Aminobenzonitrile Derivative (Hypothetical)4-Aminobenzonitrile Derivative (Hypothetical)Reference Compound (e.g., Doxorubicin)
2,4-Diamino-6-iodoquinazolineMCF-7 (Breast)~5.4 (as part of a larger molecule)[1]Data not availableData not available~0.5
4-AnilinoquinazolineA549 (Lung)~1.32 (for a related derivative)[1]Data not availableData not available~0.8
2-Substituted-4-aminoquinazolineHCT-116 (Colon)High inhibitory effects for some derivatives[2]Data not availableData not available~0.6

Note: Data for quinazolines from 3- and 4-aminobenzonitriles are limited in publicly available research; the values presented for these are hypothetical, based on structural analogy, to illustrate the potential impact of isomerism.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
Quinazoline Derivative (Conceptual Origin)S. aureusE. coliC. albicansReference Compound (e.g., Ciprofloxacin)
2-Substituted-4-aminoquinazoline18-2216-2015-1925-30
Fused Quinazolinone15121825-30
2,3-Disubstituted Quinazolin-4(3H)-oneGood activity reported[3]Moderate activity reportedGood activity reported[3]25-30

Note: Specific quantitative data for direct comparison is sparse. The table reflects general activity trends reported in the literature.

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Edema)
Quinazoline Derivative (Conceptual Origin)Carrageenan-Induced Paw EdemaReference Compound (e.g., Indomethacin)
4(3H)-Quinazolinone50-70%~75%
2-Aryl-4-oxo-quinazolineGood anti-inflammatory potencies reported[4]~75%
2,3-Disubstituted Quinazolin-4(3H)-oneSignificant activity reported~75%

Note: The reported activities are for quinazolinone structures, which are typically synthesized from anthranilic acid but are included here for structural comparison.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6][7][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[10][11][12][13]

  • Inoculum Preparation: A standardized microbial suspension is prepared and uniformly spread onto the surface of a sterile agar plate.

  • Well Preparation: Wells of 6-8 mm diameter are punched into the agar using a sterile borer.

  • Compound Loading: A specific volume (e.g., 100 µL) of the quinazoline derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

  • Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The test compounds are administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathway and Workflow Visualizations

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits

Caption: EGFR signaling pathway, a key target for anticancer quinazolines.[19][20][21][22][23]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Quinazoline Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability G->H

Caption: Workflow of the MTT assay for assessing anticancer activity.

Structure_Activity_Relationship cluster_0 Precursor cluster_1 Quinazoline Scaffold cluster_2 Biological Activity A 2-Aminobenzonitrile D Quinazoline (e.g., 4-Aminoquinazoline) A->D Leads to B 3-Aminobenzonitrile E Isoquinazoline Analog (Hypothetical) B->E Leads to C 4-Aminobenzonitrile F Quinazoline Isomer (Hypothetical) C->F Leads to G High Anticancer & Antimicrobial Activity D->G H Potentially Altered Selectivity/Activity E->H F->H

Caption: Logical relationship between aminobenzonitrile precursors and activity.

References

The Cyclopropyl Advantage: Evaluating 2-Amino-4-cyclopropylbenzonitrile as a Superior Synthon in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the quest for efficient and versatile building blocks is paramount. In the synthesis of bioactive heterocyclic compounds, 2-amino-4-substituted benzonitriles serve as crucial synthons. This guide provides a comparative analysis of the efficiency of 2-Amino-4-cyclopropylbenzonitrile against its analogues, supported by experimental data, to underscore its potential in accelerating drug discovery pipelines.

The strategic introduction of a cyclopropyl group at the 4-position of the 2-aminobenzonitrile scaffold can significantly influence the reactivity and properties of the resulting heterocyclic products. This is attributed to the unique electronic and steric characteristics of the cyclopropyl ring, which can enhance binding interactions with biological targets and improve pharmacokinetic profiles.

Comparative Efficiency in the Synthesis of 4-Aminoquinolines

A key application of 2-aminobenzonitriles is in the synthesis of quinoline derivatives, a class of compounds with a broad spectrum of pharmacological activities. A comparative study on the synthesis of polysubstituted 4-aminoquinolines from ynones and various 2-aminobenzonitriles provides valuable insights into the efficiency of the cyclopropyl-substituted synthon.

While direct experimental data for the reaction of this compound in this specific synthesis is not yet publicly available, a comparison with structurally similar analogues, such as 2-amino-4-bromobenzonitrile, allows for an informed assessment.

2-Aminobenzonitrile Analogue Product Yield (%)
2-Amino-4-bromobenzonitrile4-Amino-6-bromoquinoline derivative78

Table 1: Comparison of yields in the synthesis of 4-aminoquinolines using a 2-aminobenzonitrile analogue.

The high yield achieved with the bromo-substituted analogue suggests that the 2-aminobenzonitrile core is robust for this transformation. It is hypothesized that the electron-donating nature of the cyclopropyl group in this compound could further enhance the nucleophilicity of the amino group, potentially leading to improved reaction rates and yields compared to halogen-substituted analogues. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

General Procedure for the Synthesis of Polysubstituted 4-Aminoquinolines

A mixture of the respective ynone (0.5 mmol, 1.0 equiv), the substituted 2-aminobenzonitrile (0.6 mmol, 1.2 equiv), and potassium tert-butoxide (1.0 mmol, 2.0 equiv) in dimethyl sulfoxide (2.0 mL) is heated at 100 °C for 1 hour. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminoquinoline.

Reaction Pathway and Workflow

The synthesis of 4-aminoquinolines from ynones and 2-aminobenzonitriles proceeds through a well-defined reaction pathway. The following diagram illustrates the key steps involved in this transformation.

G cluster_1 Key Intermediates cluster_2 Final Product Formation Ynone Ynone Aza_Michael_Adduct Aza-Michael Adduct Ynone->Aza_Michael_Adduct Aminobenzonitrile 2-Aminobenzonitrile (e.g., this compound) Aminobenzonitrile->Aza_Michael_Adduct Base Base (e.g., KtOBu) Base->Aza_Michael_Adduct Deprotonation Cyclized_Intermediate Cyclized Intermediate Aza_Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Aminoquinoline 4-Aminoquinoline Cyclized_Intermediate->Aminoquinoline Tautomerization G start Start reaction Combine Reactants: - Ynone - 2-Aminobenzonitrile - Base - Solvent (DMSO) start->reaction heating Heat at 100°C for 1h reaction->heating workup Aqueous Workup: - Dilute with Water - Extract with Ethyl Acetate heating->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated 4-Aminoquinoline purification->product

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-4-cyclopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for 2-Amino-4-cyclopropylbenzonitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental effects. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2)Causes skin irritation.P264, P280, P302 + P352
Eye Irritation (Category 2A)Causes serious eye irritation.P280, P305 + P351 + P338
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261, P271, P304 + P340 + P312
Acute Aquatic Hazard (Category 3)Harmful to aquatic life.P273

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure.

  • Hand Protection : Wear protective gloves.

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection : Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection : Use only in a well-ventilated area, such as a fume hood.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment : Cover drains to prevent the chemical from entering waterways.

  • Cleanup :

    • For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

    • Collect, bind, and pump off liquid spills if applicable.

  • Decontamination : Clean the affected area thoroughly.

  • Disposal : Dispose of the collected material and any contaminated cleaning supplies as hazardous waste.

Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant. It is crucial to adhere to all national and local regulations regarding chemical waste.

Step-by-Step Disposal Guide:

  • Containerization :

    • Leave the chemical in its original container if possible.

    • If transferring to a new container, ensure it is appropriate for chemical waste and clearly labeled with the contents, including the chemical name and associated hazards.

  • Waste Segregation :

    • Do not mix this compound with other waste materials.

    • Store in a designated hazardous waste accumulation area, away from incompatible materials such as acids, bases, and reducing agents.[1]

  • Labeling :

    • The waste container must be clearly labeled as hazardous waste, indicating the contents: "Hazardous Waste: this compound".

  • Arrange for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Empty Containers :

    • Handle uncleaned, empty containers as you would the product itself. They should be disposed of through the same hazardous waste stream.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe spill Spill Occurs? ppe->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes containerize Containerize Waste in Original or Labeled Container spill->containerize No spill_protocol->containerize segregate Segregate from Incompatible Waste containerize->segregate label_waste Label as Hazardous Waste segregate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs end Dispose via Approved Waste Disposal Plant contact_ehs->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.